4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine
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Overview
Description
4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine typically involves multiple steps, starting with the preparation of the morpholine derivative. The cyclohexyl group is introduced through a cyclization reaction, and the triazine core is formed via a condensation reaction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds with similar morpholine rings.
Cyclohexyl derivatives: Compounds containing cyclohexyl groups.
Triazine derivatives: Compounds with triazine cores.
Uniqueness
4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine is unique due to its combination of morpholine, cyclohexyl, and triazine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
71017-29-3 |
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Molecular Formula |
C25H30N4O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[1-(2,6-diphenyl-1,4-dihydro-1,3,5-triazin-4-yl)cyclohexyl]morpholine |
InChI |
InChI=1S/C25H30N4O/c1-4-10-20(11-5-1)22-26-23(21-12-6-2-7-13-21)28-24(27-22)25(14-8-3-9-15-25)29-16-18-30-19-17-29/h1-2,4-7,10-13,24H,3,8-9,14-19H2,(H,26,27,28) |
InChI Key |
LPRDGVUNAUYCGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2N=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
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